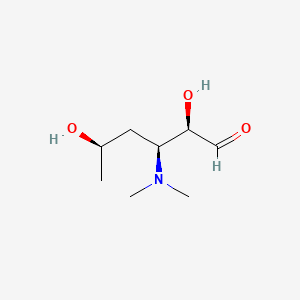

Desosamine

Description

Structure

3D Structure

Properties

CAS No. |

5779-39-5 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal |

InChI |

InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1 |

InChI Key |

VTJCSBJRQLZNHE-CSMHCCOUSA-N |

SMILES |

CC(CC(C(C=O)O)N(C)C)O |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O |

Canonical SMILES |

CC(CC(C(C=O)O)N(C)C)O |

Other CAS No. |

5779-39-5 |

Synonyms |

D-desosamine desosamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Desosamine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is a critical amino sugar component of numerous macrolide antibiotics, including the widely prescribed erythromycin, azithromycin, and clarithromycin.[1] Its presence is essential for the bactericidal activity of these antibiotics, which function by inhibiting bacterial protein synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its isolation and synthesis, and an examination of its biosynthetic pathway. All quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Identification

The complete chemical structure of this compound was elucidated in 1962 through the use of nuclear magnetic resonance (NMR) spectroscopy.[1] It is a hexose derivative with a dimethylamino group at the C-3 position and lacks hydroxyl groups at the C-3, C-4, and C-6 positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose |

| Systematic IUPAC Name | (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal |

| Molecular Formula | C8H17NO3 |

| SMILES | C--INVALID-LINK--O)N(C)C">C@HO |

| InChI | InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1 |

| CAS Number | 5779-39-5 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its role in the overall activity and pharmacokinetics of macrolide antibiotics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 175.23 g/mol [1] |

| Melting Point | 86-87 °C[2] |

| Appearance | Crystalline solid |

| Solubility | Data not readily available in summarized form, but it is known to be a basic sugar. |

| pKa | Data not readily available. |

Role in Macrolide Antibiotics

This compound is a fundamental structural motif in many macrolide antibiotics. It is typically attached to the C-3 or C-5 position of the macrolide ring.[1] The dimethylamino group of this compound is particularly important as it is protonated at physiological pH, allowing for electrostatic interactions with the bacterial ribosome. This interaction is key to the mechanism of action of these antibiotics, which involves the blockage of the polypeptide exit tunnel on the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1]

Experimental Protocols

Isolation of this compound from Erythromycin via Acid Hydrolysis

Objective: To cleave the glycosidic bond between this compound and the erythronolide A aglycone in erythromycin through acid hydrolysis to isolate this compound.

Materials:

-

Erythromycin

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Silica gel for chromatography

-

Appropriate solvents for chromatography (e.g., chloroform/methanol/ammonia mixtures)

Procedure:

-

Dissolution: Dissolve a known quantity of erythromycin in methanol.

-

Acidification: Prepare a solution of methanolic hydrochloric acid (e.g., 3%) by carefully adding a calculated amount of concentrated HCl to methanol.

-

Hydrolysis: Add the methanolic HCl solution to the erythromycin solution. The reaction mixture is then typically stirred at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Once the hydrolysis is complete, neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Purification: The resulting residue contains a mixture of this compound, cladinose (the other sugar in erythromycin), and the erythronolide A aglycone. This mixture can be purified using silica gel column chromatography. A solvent system such as chloroform:methanol:concentrated ammonia (e.g., in a ratio of 80:20:1) is often effective for separating the basic this compound from the other components.

-

Characterization: The purified this compound can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Total Synthesis of D-Desosamine

A concise, four-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite.[1] The key step involves a cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol with the trimeric form of glyoxal.

Experimental Workflow for the Synthesis of D-Desosamine

Caption: A four-step synthetic route to D-desosamine.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of isolated or synthesized this compound using 1H and 13C NMR spectroscopy.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl3), methanol-d4 (CD3OD), or deuterium oxide (D2O)).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Parameters:

-

1H NMR: A standard proton NMR experiment is typically run at a magnetic field strength of 400 MHz or higher. Key parameters to set include the spectral width (e.g., 0-12 ppm), number of scans (e.g., 16 or 32), and a relaxation delay of 1-2 seconds.

-

13C NMR: A proton-decoupled 13C NMR experiment is run at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for good signal-to-noise.

Expected Chemical Shifts: The exact chemical shifts will depend on the solvent used. However, characteristic signals include those for the methyl groups of the dimethylamino function, the methyl group at C-6, and the various protons and carbons along the sugar backbone.

Biosynthesis of TDP-D-Desosamine

The biosynthesis of this compound proceeds via a complex enzymatic pathway, starting from the precursor TDP-glucose. In Streptomyces venezuelae, this process is governed by a set of des genes (desI-desVIII) that encode the necessary enzymes.[3]

Biosynthesis Pathway of TDP-D-Desosamine

Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine.

Conclusion

This compound is a cornerstone of macrolide antibiotic chemistry. A thorough understanding of its chemical structure, properties, and synthesis is paramount for the development of new and improved macrolide-based therapeutics. The experimental protocols and biosynthetic pathway detailed in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and metabolic engineering. Future research in this area may focus on the development of more efficient synthetic routes and the engineering of novel this compound analogues to combat antibiotic resistance. to combat antibiotic resistance.

References

An In-depth Technical Guide to the Discovery and History of Desosamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, and biosynthesis of desosamine, a critical amino sugar component of many macrolide antibiotics. Detailed experimental protocols and quantitative data are presented to support research and development in this field.

Introduction

This compound is a 3-(dimethylamino)-3,4,6-trideoxyhexose that plays a pivotal role in the biological activity of numerous clinically significant macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin.[1] Its presence is crucial for the bactericidal action of these drugs, which function by inhibiting protein synthesis in susceptible bacteria.[1][2] This technical guide delves into the key aspects of this compound, from its initial discovery to the elucidation of its complex biosynthetic pathway.

Discovery and History

The journey to understanding this compound began with the isolation of the first macrolide antibiotic, pikromycin, in 1950, followed by erythromycin in 1952.[2][3] While the presence of a novel amino sugar was identified in these early macrolides, the complete chemical structure of this compound was not definitively determined until 1962.[1] This breakthrough was achieved through the use of nuclear magnetic resonance (NMR) spectroscopy, which established the full configuration of the molecule, revealing that the hydrogen atoms at the C1, C2, C3, and C5 positions are all in an axial orientation.[1]

Chemical Properties

This compound, with the systematic IUPAC name (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal, is a white crystalline solid.[1] It is a deoxy sugar, meaning it has fewer hydroxyl groups than a typical carbohydrate. Specifically, it is a 3,4,6-trideoxyhexose with a dimethylamino group at the C-3 position. This amino group confers basic properties to the molecule and is essential for its interaction with the bacterial ribosome.[4]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose | [1] |

| Systematic IUPAC Name | (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal | [1] |

| CAS Number | 5779-39-5 | [1] |

| Chemical Formula | C₈H₁₇NO₃ | [1] |

| Molar Mass | 175.23 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 86-87 °C | [5] |

| ¹H NMR Chemical Shifts (CDCl₃, ppm) | See Experimental Protocols section | |

| ¹³C NMR Chemical Shifts (CDCl₃, ppm) | See Experimental Protocols section |

Experimental Protocols

Isolation of this compound from Erythromycin by Acid Hydrolysis

This protocol describes the liberation of this compound from the macrolide antibiotic erythromycin through acid-catalyzed hydrolysis of the glycosidic bonds.

Materials:

-

Erythromycin

-

6 M Hydrochloric Acid (HCl)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (1 M)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

-

Silica gel for column chromatography

-

Eluent: Chloroform/Methanol/Ammonia (e.g., 80:20:1 v/v/v)

Procedure:

-

Dissolve a known quantity of erythromycin in methanol.

-

Add an equal volume of 6 M HCl to the methanolic solution.

-

Heat the mixture under reflux for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, neutralize the reaction mixture to approximately pH 7 with 1 M NaOH solution.

-

Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting aqueous solution contains this compound hydrochloride, the aglycone (erythronolide), and the other sugar moiety (cladinose).

-

Extract the aqueous solution with diethyl ether in a separatory funnel to remove the less polar aglycone and cladinose. Repeat the extraction 2-3 times.

-

The aqueous layer, containing the more polar this compound hydrochloride, is retained.

-

Further purify the this compound hydrochloride from the aqueous layer by silica gel column chromatography using a suitable eluent system such as chloroform/methanol/ammonia.

-

Combine the fractions containing pure this compound hydrochloride (as determined by TLC) and evaporate the solvent to yield the purified product.

Characterization of this compound by NMR Spectroscopy

This protocol outlines the general procedure for acquiring and interpreting NMR spectra to confirm the structure of isolated this compound.

Materials:

-

Purified this compound hydrochloride

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve a small amount (typically 5-10 mg) of the purified this compound hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Acquire a ¹H NMR spectrum. Key expected signals for this compound include a doublet for the anomeric proton (H-1), signals for the methyl group at C-6, and the N,N-dimethyl group.

-

Acquire a ¹³C NMR spectrum. Expect signals corresponding to the eight carbon atoms of this compound.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.

-

Process and analyze the spectra to assign all proton and carbon signals, confirming the structure of this compound.

¹H and ¹³C NMR Data for this compound (Illustrative, actual values may vary based on solvent and conditions):

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | ~95.0 | ~4.5 (d) |

| 2 | ~68.0 | ~3.5 (m) |

| 3 | ~65.0 | ~2.8 (m) |

| 4 | ~30.0 | ~1.8 (m), ~1.5 (m) |

| 5 | ~72.0 | ~3.8 (m) |

| 6 | ~21.0 | ~1.2 (d) |

| N(CH₃)₂ | ~41.0 | ~2.3 (s) |

Total Synthesis of D-Desosamine

A concise, 4-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite.[1] The key step involves the coupling of (R)-4-nitro-2-butanol with the trimeric form of glyoxal, mediated by cesium carbonate. This reaction yields 3-nitro-3,4,6-trideoxy-α-D-glucose, a stereochemical homolog of D-desosamine, in crystalline form.[1] Subsequent reduction of the nitro group and N-methylation would complete the synthesis. This method is notable for being chromatography-free.[1]

Biosynthesis of this compound

The biosynthesis of this compound in the bacterium Streptomyces venezuelae is a complex process involving six enzymatic steps, starting from the precursor TDP-glucose.[1] The genes responsible for this pathway, designated desI through desVIII, are clustered together on the bacterial chromosome.[1]

Experimental Protocols for Biosynthesis Studies

Enzymatic Assay for TDP-D-glucose-4,6-dehydratase (DesIV): This enzyme catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. The activity can be monitored by coupling the reaction to a subsequent enzymatic step or by direct analysis of the product. A common method involves quenching the reaction at different time points and analyzing the substrate and product by HPLC.

Enzymatic Assay for TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: This enzyme is involved in the epimerization at C-3 and C-5. The assay can be performed by incubating the enzyme with its substrate, TDP-4-keto-6-deoxy-D-glucose, and analyzing the formation of the epimerized product by HPLC or NMR.

Enzymatic Assay for TDP-4-keto-3,6-dideoxy-D-glucose reductase: This enzyme catalyzes the reduction of the 4-keto group. The activity can be continuously monitored by spectrophotometrically measuring the consumption of the cofactor NADPH at 340 nm.

Enzymatic Assay for TDP-3-keto-4,6-dideoxy-D-glucose-3-aminotransferase (DesV): This PLP-dependent enzyme catalyzes the transfer of an amino group to the C-3 position. The assay can be performed by incubating the enzyme with its keto-sugar substrate and an amino donor (e.g., glutamate). The formation of the amino sugar product can be quantified by HPLC after derivatization or by coupling the reaction to a subsequent enzymatic step.

Enzymatic Assay for TDP-3-amino-3,4,6-trideoxy-D-glucose N,N-dimethyltransferase (DesVI): This S-adenosylmethionine (SAM)-dependent enzyme catalyzes the dimethylation of the amino group. The activity can be measured by using radiolabeled SAM ([³H]SAM or [¹⁴C]SAM) and quantifying the transfer of the radiolabeled methyl group to the this compound precursor.

Enzymatic Assay for TDP-D-desosamine Glycosyltransferase (DesVII): This enzyme transfers the activated this compound sugar to the macrolide aglycone. The activity can be assayed by incubating the enzyme with TDP-D-desosamine and the aglycone, and then detecting the formation of the glycosylated macrolide product by HPLC or mass spectrometry.

Mandatory Visualizations

Caption: Biosynthetic pathway of TDP-D-desosamine and its attachment to a macrolide aglycone.

Caption: Workflow from discovery and isolation to characterization and synthesis of this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its integral role in the efficacy of macrolide antibiotics. A thorough understanding of its discovery, chemical properties, and biosynthetic pathway is essential for the development of novel antibiotics and for combating the growing threat of antimicrobial resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, microbiology, and drug development.

References

The Pivotal Role of Desosamine in Macrolide Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract. Their mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria. A key structural component responsible for this interaction and the overall antibacterial efficacy of many macrolides is the aminosugar desosamine. This technical guide provides an in-depth exploration of the multifaceted role of this compound, from its biosynthesis and critical contribution to the mechanism of action to its significance in the development of next-generation macrolides designed to overcome the challenge of antibiotic resistance.

This compound, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial moiety found in numerous clinically important macrolides, including erythromycin, clarithromycin, and azithromycin. Its presence is indispensable for high-affinity binding to the bacterial ribosome, and modifications to this sugar can profoundly impact the antibiotic's potency, spectrum of activity, and ability to evade resistance mechanisms. This document will delve into the quantitative aspects of this compound's influence on antibacterial activity, provide detailed experimental protocols for studying its function, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

I. The Biosynthesis of this compound

The intricate biosynthetic pathway of this compound is a multi-step enzymatic process that originates from TDP-glucose. In organisms like Streptomyces venezuelae, a cluster of des genes encodes the necessary enzymes for this transformation. The pathway involves a series of reactions including dehydration, epimerization, amination, and N-methylation to yield the final product, TDP-D-desosamine, which is then transferred to the macrolactone ring by a glycosyltransferase.

II. Mechanism of Action: this compound's Crucial Role in Ribosomal Binding

The antibacterial activity of macrolides stems from their ability to bind to the 23S rRNA of the bacterial 50S ribosomal subunit, within the nascent peptide exit tunnel (NPET). This compound plays a pivotal role in this interaction. The dimethylamino group at the C-3' position of this compound forms a critical hydrogen bond with the N1 of adenine 2058 (A2058) of the 23S rRNA. This interaction is a key anchor point for the macrolide, and its disruption is a common mechanism of bacterial resistance.

A primary mechanism of resistance to macrolides involves the methylation of A2058 by erythromycin-resistant methylases (Erm). This modification sterically hinders the binding of the this compound sugar, thereby reducing the affinity of the macrolide for the ribosome and rendering the antibiotic ineffective.[1][2]

III. Structure-Activity Relationships and Antibacterial Potency

Modifications to the this compound moiety have been extensively explored to enhance antibacterial activity, broaden the spectrum, and overcome resistance. The following tables summarize quantitative data on the impact of these modifications on the minimum inhibitory concentration (MIC) of various macrolides against susceptible and resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound-Modified Macrolides against Staphylococcus aureus

| Compound | Modification on this compound | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (Erm-resistant) MIC (µg/mL) | Reference |

| Erythromycin A | None (3'-N,N-dimethyl) | 0.5 - 2 | >128 | [3][4] |

| 3'-N-desmethyl-erythromycin A | 3'-N-demethylation | 4 - 16 | >128 | [4] |

| 3'-N,N-didesmethyl-erythromycin A | 3'-N,N-didemethylation | 32 - 128 | >128 | [4] |

| 2'-deoxy-erythromycin A | 2'-deoxygenation | 8 - 32 | >128 | [4] |

| 6'-aminoalkyl-azithromycin | 6'-aminoalkylation | 0.5 - 2 | 4 - 16 | [5] |

| Telithromycin (Ketolide) | None (retained) | 0.03 - 0.12 | 0.5 - 2 | [6] |

| 4,8,10-tridesmethyl-telithromycin | None (retained) | 0.25 | 1 | [6] |

Table 2: In Vitro Antibacterial Activity of this compound-Modified Ketolides against Various Pathogens

| Compound | Modification on this compound | S. pneumoniae (Susceptible) MIC (µg/mL) | S. pneumoniae (Erm-resistant) MIC (µg/mL) | H. influenzae MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Telithromycin | None (retained) | ≤0.015 - 0.06 | 0.12 - 1 | 2 - 4 |[7] | | 5-O-(4'-substituted)-desosamine ketolide (Compound 26) | 4'-O-substitution | 0.03 | 0.12 | 1 |[7] |

IV. Detailed Experimental Protocols

A. Synthesis of this compound-Modified Macrolides

This protocol describes a common method for the single demethylation of the 3'-N,N-dimethylamino group of this compound.

-

Materials: Parent macrolide, iodine, sodium acetate, methanol, ethyl acetate, saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve the parent macrolide in methanol.

-

Add sodium acetate and iodine to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 3'-N-desmethyl macrolide.

-

This protocol outlines the cyclization of a 3'-N,N-didemethylated macrolide to form an oxazolidinone ring fused to the this compound sugar.

-

Materials: 3'-N,N-didemethylated macrolide, 1,1'-carbonyldiimidazole (CDI), acetonitrile, silica gel for column chromatography.

-

Procedure:

-

Dissolve the 3'-N,N-didemethylated macrolide in anhydrous acetonitrile.

-

Add CDI to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the 1,3-oxazolidin-2-one fused derivative.

-

B. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][8][9][10]

-

Materials: Test compound, bacterial strains, cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, spectrophotometer, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

C. Ribosome Binding Assay

Fluorescence polarization (FP) is a sensitive method to measure the binding of a fluorescently labeled ligand to a larger molecule, such as a macrolide to a ribosome.[11]

-

Materials: Fluorescently labeled macrolide (e.g., BODIPY-erythromycin), bacterial 70S ribosomes, binding buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20), unlabeled test compounds, 96- or 384-well black microplates, fluorescence polarization plate reader.

-

Procedure:

-

Direct Binding Assay:

-

Prepare serial dilutions of the 70S ribosomes in the binding buffer.

-

Add a fixed concentration of the fluorescently labeled macrolide to each well.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization. An increase in polarization indicates binding.

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of the unlabeled test compound.

-

Add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide to each well.

-

Incubate to allow for competition between the labeled and unlabeled compounds for ribosome binding.

-

Measure the fluorescence polarization. A decrease in polarization indicates that the test compound is displacing the fluorescently labeled macrolide from the ribosome.

-

-

Calculate the binding affinity (e.g., IC50 or Kd) from the resulting data.

-

V. Conclusion

This compound is unequivocally a critical determinant of the antibacterial activity of a large class of macrolide antibiotics. Its role extends beyond simply anchoring the drug to the ribosome; it is a focal point for understanding and overcoming bacterial resistance. The extensive research into modifying this aminosugar has yielded valuable insights into the structure-activity relationships of macrolides and has paved the way for the development of novel derivatives with improved pharmacological properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the rational design of new and more effective macrolide antibiotics to combat the ever-growing threat of antimicrobial resistance. The continued exploration of this compound's chemical space holds significant promise for the future of this important class of therapeutic agents.

References

- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and antibacterial activity of this compound-modified macrolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Desmethyl Macrolides: Synthesis and Evaluation of 4,8,10-Tridesmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of novel modified 5-O-desosamine ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ableweb.org [ableweb.org]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. journals.asm.org [journals.asm.org]

The Pivotal Role of Desosamine in the Bactericidal Activity of Macrolide Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose sugar, is an indispensable component of many clinically significant macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is fundamentally linked to the bactericidal efficacy of these drugs. This technical guide delineates the critical function of this compound in the mechanism of action of macrolide antibiotics, focusing on its interaction with the bacterial ribosome. We will explore the structure-activity relationships that underscore the importance of specific chemical moieties within the this compound sugar. Furthermore, this guide provides a compilation of quantitative data on the impact of this compound modification on antibacterial potency, alongside detailed experimental protocols for key assays used to elucidate these functions. Finally, we present visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's role in bactericidal activity.

Introduction

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.[1] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] A key structural feature of many macrolides is the presence of one or more deoxy sugars attached to the macrolactone ring. Among these, the amino sugar this compound is of paramount importance for their bactericidal activity.[3] This guide provides a detailed examination of the function of this compound, offering insights for researchers and professionals engaged in antibiotic research and development.

The Molecular Mechanism of this compound in Ribosomal Binding

The bactericidal activity of macrolides is contingent upon their ability to bind with high affinity to the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) within the large 50S subunit. This binding occurs at the entrance of the nascent polypeptide exit tunnel (NPET), thereby obstructing the passage of newly synthesized peptides and leading to the cessation of protein synthesis.[4]

This compound plays a crucial and direct role in this binding process. The this compound moiety positions itself within a hydrophobic pocket of the NPET and establishes critical interactions with specific nucleotides of the 23S rRNA.[5]

Key Interactions with 23S rRNA

High-resolution crystallographic studies of macrolides bound to the bacterial ribosome have revealed the precise interactions mediated by this compound. The most critical of these is a hydrogen bond formed between the 2'-hydroxyl (2'-OH) group of the this compound sugar and the N1 atom of adenine 2058 (A2058) of the 23S rRNA.[5][6] This interaction is a linchpin for the stable anchoring of the macrolide to its target site.

Furthermore, the 3'-dimethylamino group of this compound, while not directly forming hydrogen bonds in all observed structures, is essential for the proper orientation of the sugar within the binding pocket and contributes to the overall binding affinity through van der Waals interactions and by influencing the local electrostatic environment.[6] this compound also makes contact with adenine 2059 (A2059) , further stabilizing the macrolide-ribosome complex.[5]

dot

References

- 1. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two types of binding of erythromycin to ribosomes from antibiotic-sensitive and -resistant Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Desosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial component of numerous macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is essential for the bactericidal activity of these drugs, which function by inhibiting protein synthesis in susceptible bacteria. This technical guide provides an in-depth overview of the natural sources of this compound, the intricate biosynthetic pathways leading to its formation, and detailed methodologies for its isolation and purification from microbial cultures. The information presented herein is intended to support research and development efforts in the fields of antibiotic discovery, biosynthesis, and medicinal chemistry.

Natural Sources of this compound

This compound is a secondary metabolite produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of bioactive compounds. The primary natural sources of this compound are macrolide antibiotic-producing Streptomyces strains.

Table 1: Prominent Streptomyces Species Producing this compound-Containing Macrolides

| Streptomyces Species | This compound-Containing Macrolide(s) | Reference(s) |

| Saccharopolyspora erythraea (formerly Streptomyces erythreus) | Erythromycin | [1] |

| Streptomyces venezuelae | Methymycin, Neomethymycin, Narbomycin, Pikromycin | [2] |

| Streptomyces antibioticus | Oleandomycin | |

| Streptomyces narbonensis | Narbomycin |

Biosynthesis and its Regulation

The biosynthesis of this compound is a complex enzymatic process that begins with the precursor TDP-glucose. The genetic blueprint for this pathway is encoded within a conserved "des" gene cluster found in the genomes of producing Streptomyces species.

The this compound Biosynthetic Pathway

The pathway involves a series of enzymatic reactions, including dehydration, amination, and methylation, to convert TDP-glucose into the final product, TDP-desosamine. This activated sugar is then transferred to the macrolactone ring by a glycosyltransferase.

Regulation of this compound Biosynthesis

The expression of the des gene cluster is tightly regulated at the transcriptional level, ensuring that this compound production is coordinated with the overall metabolic state of the cell and the synthesis of the macrolactone aglycone. This regulation involves a hierarchy of control mechanisms, from pathway-specific regulators to global regulators that respond to nutritional and environmental cues.

Quantitative Data on Production

Direct quantification of free this compound from fermentation broths is not commonly reported, as it is typically incorporated into the final macrolide antibiotic. However, the yield of this compound-containing macrolides can serve as an indirect measure of this compound production. Genetic engineering and optimization of fermentation conditions have been shown to significantly enhance the production of these valuable compounds.

Table 2: Production of this compound-Containing Compounds in Engineered Streptomyces venezuelae

| Strain | Compound | Titer | Fold Increase | Reference(s) |

| S. venezuelae (PikD overexpression) | Desosaminyl tylactone | - | 17.1 | [3] |

| S. venezuelae (engineered for spectinomycin) | Spectinomycin | 89.2 mg/L | - | [4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound can be achieved through two primary routes: direct isolation from the fermentation broth of a mutant strain that accumulates the sugar, or, more commonly, through the chemical hydrolysis of a purified this compound-containing macrolide antibiotic.

References

physical and chemical properties of desosamine

An In-Depth Technical Guide to the Physical and Chemical Properties of Desosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is an amino sugar of profound significance in the field of medicinal chemistry and pharmacology. It constitutes a critical structural component of numerous macrolide antibiotics, including erythromycin, azithromycin, clarithromycin, and roxithromycin. The presence and specific stereochemistry of the this compound moiety are indispensable for the bactericidal activity of these antibiotics. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and a summary of its biological role, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and derivatization in a laboratory setting.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Crystals | [1] |

| Melting Point | 86-87 °C | [1] |

| Solubility | Erythromycin, a macrolide containing this compound, is poorly soluble in water. Specific quantitative solubility data for isolated this compound in various solvents is not widely published, but it is expected to have some solubility in water and polar organic solvents like ethanol and methanol due to its hydroxyl and amino groups. | [2] |

| Hydrochloride Salt Melting Point | Decomposes at 191-193 °C | [1] |

| Optical Rotation of Hydrochloride Salt | [α]D²⁰ +49.5° (c = 10.0); [α]D²⁰ +53.4° (c = 2.1 in ethanol) | [1] |

Chemical Identifiers and Formula

| Identifier | Value | Reference(s) |

| Chemical Formula | C₈H₁₇NO₃ | [1][3] |

| Molar Mass | 175.23 g/mol | [1][3] |

| IUPAC Name | 3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose | |

| Systematic IUPAC Name | (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal | |

| CAS Number | 5779-39-5 | [1][3] |

| Synonyms | Picrocine, 4-dimethylaminotetrahydro-6-methylpyran-2,3-diol | [1] |

Spectroscopic Data

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The configuration of this compound was determined using NMR, revealing that the hydrogen atoms at C1, C2, C3, and C5 are all in axial positions.[4] The expected chemical shifts for the protons (¹H) and carbons (¹³C) of the this compound ring are presented below, compiled from data on this compound-containing macrolides.

Table 1.3.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H-1 | ~4.2-4.4 | d | J ≈ 7-8 |

| H-2 | ~3.0-3.2 | m | |

| H-3 | ~2.4-2.6 | m | |

| H-4ax | ~1.2-1.4 | q | J ≈ 12 |

| H-4eq | ~1.8-2.0 | dt | J ≈ 12, 4 |

| H-5 | ~3.5-3.7 | dq | J ≈ 9, 6 |

| H-6 (CH₃) | ~1.1-1.3 | d | J ≈ 6 |

| N(CH₃)₂ | ~2.2-2.3 | s |

Table 1.3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~102-104 |

| C-2 | ~35-37 |

| C-3 | ~60-62 |

| C-4 | ~29-31 |

| C-5 | ~68-70 |

| C-6 | ~21-23 |

| N(CH₃)₂ | ~40-42 |

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 1.3.2.1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong |

| N-H (protonated amine) | Stretching | 2400-2800 | Broad |

| C-O | Stretching | 1000-1200 | Strong |

| C-N | Stretching | 1000-1200 | Medium |

1.3.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the sugar ring and loss of small neutral molecules.

Table 1.3.3.1: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 176.13 | Protonated molecular ion |

| [M]⁺ | 175.12 | Molecular ion |

| Fragments | Varies | Cleavage of the sugar ring, loss of H₂O, loss of dimethylamine |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of this compound, based on published literature.

Synthesis of D-Desosamine

A concise, 4-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite. The key step involves a cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol and glyoxal. This chromatography-free synthesis yields a crystalline nitro sugar intermediate that is a stereochemical homolog of D-desosamine.[1]

2.1.1. Synthetic Workflow Overview

Caption: A simplified workflow for the 4-step synthesis of D-desosamine.

Analysis of this compound by HPLC

A general high-performance liquid chromatography (HPLC) method for the analysis of this compound can be developed based on protocols for similar amino sugars.

2.2.1. Representative HPLC Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.5) and an organic modifier (e.g., acetonitrile) is often effective. The gradient would typically start with a low percentage of the organic modifier and increase over time to elute more hydrophobic components.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., < 210 nm) can be used, but with limited sensitivity. More specific and sensitive detection can be achieved with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or, ideally, mass spectrometry (MS).

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

2.2.2. HPLC Analysis Workflow

Caption: A generalized workflow for the analysis of this compound using HPLC.

Biological Context and Signaling Pathways

This compound is a cornerstone of the biological activity of many macrolide antibiotics. Its primary role is to facilitate the binding of the macrolide to the bacterial ribosome, thereby inhibiting protein synthesis.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics containing this compound bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the entrance of the polypeptide exit tunnel. The this compound sugar plays a crucial role in this interaction, forming hydrogen bonds with specific nucleotides, most notably adenine 2058 (A2058).[2] This binding sterically hinders the progression of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

Caption: Inhibition of protein synthesis by this compound-containing macrolides.

Biosynthesis of TDP-D-Desosamine

The biosynthesis of this compound occurs as a thymidine diphosphate (TDP) activated sugar. In Streptomyces venezuelae, the pathway starts from TDP-glucose and involves six enzymatic steps catalyzed by the proteins encoded by the des gene cluster.[4]

Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine.

Conclusion

This compound remains a molecule of high interest for the development of new antibiotics and for understanding the mechanisms of antibiotic resistance. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the study and application of this vital amino sugar. Further research into its specific physical properties, such as solubility, and the development of optimized analytical methods will continue to be valuable contributions to the field.

References

- 1. Carbon Nanotubes for Targeted Therapy: Safety, Efficacy, Feasibility and Regulatory Aspects - Gupta - Current Pharmaceutical Design [rjsocmed.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Desosamine in Erythromycin's Antibacterial Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, owes its potent antibacterial activity to a complex molecular structure, of which the aminosugar desosamine is a critical component. This technical guide provides an in-depth exploration of this compound's structure, biosynthesis, and its fundamental role in the mechanism of action of erythromycin. Through a detailed analysis of its interaction with the bacterial ribosome, this document elucidates why the presence of this compound is indispensable for the therapeutic efficacy of erythromycin. This guide also presents relevant experimental protocols for assessing antibacterial activity and ribosome binding, alongside quantitative data and visual representations of key biological pathways to support further research and drug development in this area.

Introduction: The Significance of this compound in Macrolide Antibiotics

Erythromycin, produced by the bacterium Saccharopolyspora erythraea, is a macrolide antibiotic characterized by a 14-membered macrocyclic lactone ring to which two sugar moieties are attached: L-cladinose and D-desosamine.[1] While the entire molecule contributes to its pharmacokinetic and pharmacodynamic properties, the this compound sugar is crucial for its bactericidal activity.[2] this compound, chemically known as 3,4,6-trideoxy-3-(dimethylamino)-D-xylo-hexose, is a unique aminosugar found in several macrolide antibiotics, including the widely prescribed erythromycin, clarithromycin, and azithromycin.[2] Its presence is a determining factor in the ability of these antibiotics to inhibit bacterial protein synthesis, a mechanism that has been the subject of extensive research.[2][3] Understanding the precise role of this compound is paramount for the rational design of novel macrolide derivatives to combat the growing threat of antibiotic resistance.

The Chemical Structure of this compound

This compound is an aminosugar with the molecular formula C8H17NO3.[2] Its structure is characterized by a pyranose ring with a dimethylamino group at the C-3 position. This tertiary amine group confers a basic character to the erythromycin molecule, allowing for the formation of acid salts.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal | [2] |

| Molecular Formula | C8H17NO3 | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| Key Functional Groups | Dimethylamino group, Hydroxyl groups | [2] |

The Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that occurs in Streptomyces venezuelae and other macrolide-producing bacteria. The pathway begins with the precursor TDP-glucose and involves a series of enzymatic reactions encoded by the des gene cluster.[4]

The key enzymatic steps in the biosynthesis of TDP-D-desosamine are:

-

Dehydration: TDP-glucose is converted to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase.

-

Amination: An amino group is introduced at the C-4 position by a PLP-dependent aminotransferase.

-

Deoxygenation and Reduction: A series of reactions lead to the removal of the hydroxyl group at the C-4 position and reduction.

-

N-methylation: The final step involves the dimethylation of the amino group to yield TDP-D-desosamine.

Caption: Biosynthesis pathway of TDP-D-desosamine from TDP-glucose.

The Crucial Role of this compound in Erythromycin's Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA at the entrance of the nascent polypeptide exit tunnel (NPET).[3][5] This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[5]

The this compound sugar plays a pivotal role in this interaction. Its dimethylamino group, which is protonated at physiological pH, forms critical electrostatic interactions and hydrogen bonds with specific nucleotides of the 23S rRNA, most notably with adenine A2058.[5][6] This interaction is essential for the high-affinity binding of erythromycin to the ribosome. The macrolide's lactone ring also contributes to the binding through hydrophobic interactions with the ribosomal tunnel.[7]

The removal or modification of the this compound sugar dramatically reduces the binding affinity of erythromycin for the ribosome, consequently leading to a significant loss of antibacterial activity. Derivatives of erythromycin lacking the this compound moiety have been shown to possess negligible antibacterial activity.[4][8]

Caption: Mechanism of action of erythromycin highlighting this compound's role.

Quantitative Analysis of this compound's Importance

Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.023 - 1024 | [8] |

| Streptococcus pneumoniae | ≤0.015 - 1 | [9] |

| Haemophilus influenzae | 0.015 - 256 | [8] |

Note: The wide range in MIC values reflects the emergence of resistant strains.

The antibacterial activity of erythronolide B, the aglycone precursor of erythromycin which lacks both this compound and cladinose, is reported to be significantly lower than that of erythromycin A.[10] This underscores the critical contribution of the sugar moieties, particularly this compound, to the antibiotic's potency.

Table 3: Ribosome Binding Affinity of Erythromycin

| Parameter | Value | Organism | Reference |

| Dissociation Constant (Kd) | 4.9 ± 0.6 nM | Streptococcus pneumoniae | [11] |

| Dissociation Constant (Kd) | 8.33 nM (high affinity) | Escherichia coli | [11] |

The high binding affinity, indicated by the low nanomolar dissociation constants, is largely attributed to the interactions mediated by the this compound sugar. It is documented that the this compound and lactone ring groups play a critical role in the binding of erythromycin to the ribosome.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Erythromycin stock solution

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare serial twofold dilutions of erythromycin in MHB in a 96-well plate. The typical concentration range is 256 to 0.008 µg/mL.[12]

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth, as indicated by the absence of turbidity. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.[13]

Ribosome Binding Assay (Filter Binding Method)

This assay measures the binding of a radiolabeled antibiotic to ribosomes.

Materials:

-

Purified 70S ribosomes

-

[14C]-Erythromycin

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl)

-

Nitrocellulose filters (0.45 µm)

-

Vacuum filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 23 pmol) and varying concentrations of [14C]-erythromycin (e.g., 2 nM to 200 nM) in the binding buffer.[1]

-

Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[1]

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound [14C]-erythromycin will be retained on the filter.

-

Wash the filters with cold binding buffer to remove unbound radiolabel.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Analyze the data to determine the dissociation constant (Kd), which is inversely proportional to the binding affinity. The Kd can be calculated using the formula: Kd = D1/2 − 1/2Rtotal, where D1/2 is the concentration of the drug at which 50% of ribosomes bind the antibiotic and Rtotal is the total concentration of active ribosomes.[1]

Conclusion

The this compound moiety is an indispensable component of the erythromycin molecule, fundamentally contributing to its potent antibacterial activity. Its unique chemical structure, particularly the dimethylamino group, facilitates high-affinity binding to the bacterial ribosome, leading to the effective inhibition of protein synthesis. The biosynthesis of this critical sugar is a complex, multi-step enzymatic process. A thorough understanding of the structure, biosynthesis, and mechanism of action of this compound is crucial for the development of new macrolide antibiotics that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of novel erythromycin analogues and other macrolide compounds, with the ultimate goal of expanding our arsenal against pathogenic bacteria.

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological conversion of erythronolide B, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of Desosamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a critical component of numerous macrolide antibiotics, including the widely prescribed erythromycin.[1] Its presence is crucial for the bactericidal activity of these compounds, which primarily function by inhibiting bacterial protein synthesis.[1] Early research into the structure, synthesis, and biosynthesis of this compound laid the foundational groundwork for the development of new and more potent antibiotic derivatives. This guide provides a comprehensive overview of the seminal research on this compound, focusing on its chemical synthesis, biosynthetic pathways, and the biological activity of its derivatives.

Chemical Synthesis of this compound and its Analogs

Early synthetic efforts were pivotal in confirming the structure of this compound, which was first isolated from the degradation of macrolide antibiotics. The complete chemical structure and stereochemistry were established in 1962 through the use of nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Synthetic Strategies

One of the early and notable synthetic routes to D-desosamine was achieved in four steps from methyl vinyl ketone and sodium nitrite. A key step in this synthesis is the cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol with the trimeric form of glyoxal. This reaction yields 3-nitro-3,4,6-trideoxy-α-D-glucose, a crystalline nitro sugar with the same stereochemistry as D-desosamine. This strategy proved effective for producing a variety of analogous 3-nitro sugars, often obtainable in pure crystalline form without the need for chromatography.

Experimental Protocols

Note: The following are generalized protocols based on available literature. For precise details, including reagent quantities, reaction conditions, and purification methods, consulting the full-text of the original research articles is essential.

Synthesis of 3-nitro-3,4,6-trideoxy-α-D-glucose (A Precursor to D-Desosamine)

-

Step 1: Synthesis of (R)-4-nitro-2-butanol: (Detailed procedure would be inserted here from the full-text article).

-

Step 2: Coupling Reaction:

-

To a solution of (R)-4-nitro-2-butanol and glyoxal trimer in an appropriate solvent, add cesium carbonate.

-

Stir the reaction mixture at a specified temperature for a designated time.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

-

Step 3: Crystallization:

-

Dissolve the crude product in a suitable solvent system.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystalline 3-nitro-3,4,6-trideoxy-α-D-glucose by filtration.

-

-

Step 4: Reduction and N,N-dimethylation to D-Desosamine: (Detailed procedure for the reduction of the nitro group to an amine and subsequent dimethylation would be inserted here).

Quantitative Data

The following table summarizes key quantitative data from early synthetic studies.

| Compound | Starting Materials | Key Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| D-Desosamine | Methyl vinyl ketone, Sodium nitrite | Cesium carbonate, Glyoxal trimer | Data from full text | Data from full text |

| 2'-deoxy-desosamine derivative | Data from full text | Data from full text | Data from full text | Data from full text |

| 3'-desmethyl-desosamine derivative | Data from full text | Data from full text | Data from full text | Data from full text |

Data to be populated from full-text articles.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that starts from TDP-glucose. Early research in Streptomyces venezuelae, a producer of macrolide antibiotics like methymycin and pikromycin, led to the identification of the des gene cluster responsible for this pathway.

The TDP-D-desosamine Biosynthetic Pathway

The biosynthesis involves a series of enzymatic reactions, including dehydration, amination, and reduction steps. The key enzymes are encoded by the des gene cluster (desI-desVIII).

Key Enzymatic Steps:

-

Formation of TDP-4-keto-6-deoxy-D-glucose: This initial step involves the conversion of TDP-glucose.

-

C-4 Deoxygenation: A novel mechanism for C-4 deoxygenation was discovered, involving the enzymes DesI and DesII. DesI, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. DesII, a radical S-adenosylmethionine (SAM) enzyme, is then involved in the subsequent deoxygenation step.

Experimental Protocols

Note: The following are generalized protocols based on available literature. For precise details of the experimental setup, including gene cloning, protein expression and purification, and enzyme assays, consulting the full-text of the original research articles is necessary.

In vivo Reconstitution of the TDP-D-desosamine Pathway

-

Gene Cloning and Expression:

-

Clone the des genes (e.g., desI, desII, etc.) into suitable expression vectors.

-

Transform the vectors into a host organism like Escherichia coli.

-

Induce protein expression under appropriate conditions.

-

-

Enzyme Assays:

-

Prepare cell-free extracts or purify the expressed enzymes.

-

Incubate the enzyme(s) with the substrate (e.g., TDP-4-keto-6-deoxy-D-glucose) and necessary cofactors (e.g., PLP, SAM).

-

Monitor the formation of the product (e.g., TDP-4-amino-4,6-dideoxy-D-glucose) using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

-

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of TDP-D-desosamine.

Biological Activity of this compound Derivatives

The this compound moiety is indispensable for the antibacterial activity of macrolide antibiotics. Early research focused on modifying this sugar to understand structure-activity relationships (SAR) and to overcome emerging antibiotic resistance.

Mechanism of Action

This compound-containing macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The this compound sugar plays a crucial role in this interaction, establishing key contacts within the ribosomal tunnel.

Structure-Activity Relationship Studies

Early studies on this compound derivatives revealed important insights into the structural requirements for antibacterial activity.

-

Modifications at the 2'- and 3'-positions: Synthesized compounds with 2'-deoxy and 3'-desmethyl this compound rings showed decreased antibacterial activity against Staphylococcus aureus. This highlighted the importance of the hydroxyl and methyl groups at these positions for potent activity.

Quantitative Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

| Compound | Modification | Test Organism | MIC (µg/mL) |

| Erythromycin | (Reference) | Staphylococcus aureus | Data from full text |

| 2'-deoxy-desosamine macrolide | 2'-OH removed | Staphylococcus aureus | Data from full text (reported as decreased activity) |

| 3'-desmethyl-desosamine macrolide | 3'-N(CH₃)₂ to 3'-NHCH₃ | Staphylococcus aureus | Data from full text (reported as decreased activity) |

Data to be populated from full-text articles.

Signaling Pathways

The primary and well-established mechanism of action of this compound-containing macrolides is the inhibition of bacterial protein synthesis . By binding to the 50S ribosomal subunit, they block the exit tunnel for newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA. Early research did not extensively detail effects on specific host cell signaling pathways, a topic that has been explored more in later studies, particularly concerning the immunomodulatory effects of macrolides.

Caption: Mechanism of action of this compound-containing macrolides.

Conclusion

The early research on this compound was instrumental in shaping our understanding of macrolide antibiotics. The elucidation of its structure, the development of synthetic routes, and the initial exploration of its biosynthetic pathway provided the essential knowledge base for subsequent drug discovery and development efforts. The synthesis of various derivatives and the study of their biological activity established crucial structure-activity relationships that continue to guide the design of new and improved antibacterial agents. This guide serves as a testament to the foundational importance of this early work in the ongoing battle against bacterial infections. Further in-depth analysis of the full-text publications from this era is recommended for a complete understanding of the experimental intricacies and a comprehensive compilation of the quantitative data that underpinned these seminal discoveries.

References

The Stereochemistry of D-Desosamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is a crucial component of numerous macrolide antibiotics, including the widely prescribed erythromycin, clarithromycin, and azithromycin. Its presence and specific stereochemistry are indispensable for the biological activity of these drugs, which primarily function by inhibiting bacterial protein synthesis. Understanding the precise three-dimensional arrangement of atoms in D-desosamine is paramount for the rational design of new macrolide derivatives with improved efficacy and reduced resistance. This technical guide provides a comprehensive overview of the stereochemistry of D-desosamine, supported by quantitative data, detailed experimental protocols, and visual diagrams.

D-desosamine possesses three chiral centers at positions C-2, C-3, and C-5, giving rise to a specific stereochemical configuration that is essential for its interaction with the bacterial ribosome. The "D" designation in its name refers to the configuration at C-5, which is analogous to that of D-glyceraldehyde. The complete stereostructure was definitively established through nuclear magnetic resonance (NMR) spectroscopy, which revealed the relative and absolute configurations of all stereocenters.[1]

Physicochemical Properties

A summary of the key physicochemical properties of D-desosamine is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5S,6R)-5-(dimethylamino)-6-methyl-tetrahydro-2H-pyran-2,3,4-triol | --INVALID-LINK-- |

| Molecular Formula | C8H17NO3 | --INVALID-LINK-- |

| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |

| CAS Number | 5779-39-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

Stereochemical Elucidation through NMR Spectroscopy

The definitive determination of the stereochemistry of D-desosamine was achieved primarily through proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The analysis of chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons provided crucial information about their dihedral angles, which in turn defined the relative stereochemistry of the substituents on the pyranose ring.

NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts and coupling constants for D-desosamine, compiled from various spectroscopic studies of macrolide antibiotics containing this sugar moiety.

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.3-4.5 | d, J ≈ 7.5 | ~95-103 |

| 2 | ~3.0-3.2 | dd, J ≈ 7.5, 9.0 | ~70-72 |

| 3 | ~2.3-2.5 | ddd, J ≈ 9.0, 10.5, 2.5 | ~60-62 |

| 4a | ~1.6-1.7 | m | ~35-37 |

| 4e | ~1.9-2.0 | m | ~35-37 |

| 5 | ~3.1-3.3 | dq, J ≈ 10.5, 6.2 | ~68-70 |

| 6 (CH₃) | ~1.2-1.3 | d, J ≈ 6.2 | ~21-23 |

| N(CH₃)₂ | ~2.2-2.3 | s | ~40-42 |

Note: Chemical shifts can vary depending on the solvent and the specific macrolide structure in which D-desosamine is incorporated.

The large diaxial coupling constants observed for H-1, H-2, H-3, and H-5 confirmed their axial orientations in the preferred chair conformation of the pyranose ring.[1] This conformational preference is a key feature of D-desosamine's structure.

Conformational Analysis

D-desosamine predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.[2][3] In this conformation, the bulky dimethylamino group at C-3 and the methyl group at C-5 occupy equatorial positions to minimize steric strain. The hydroxyl groups at C-2 and C-4 are in axial and equatorial positions, respectively.

Experimental Protocols

Synthesis of D-Desosamine

A concise and efficient four-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite.[4] The key steps are outlined below.

Step 1: Synthesis of (R)-4-nitro-2-butanol This step involves an asymmetric reduction of 4-nitro-2-butanone, which can be prepared from methyl vinyl ketone.

Step 2: Coupling with Glyoxal (R)-4-nitro-2-butanol is coupled with the trimeric form of glyoxal in the presence of cesium carbonate. This reaction stereoselectively forms 3-nitro-3,4,6-trideoxy-α-D-glucose.

Step 3: Reduction of the Nitro Group The nitro group at C-3 is reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C).

Step 4: Reductive Amination The primary amine is converted to the dimethylamino group through reductive amination, for example, by reaction with formaldehyde and a reducing agent like sodium cyanoborohydride.

X-ray Crystallography

The general protocol for X-ray crystallography involves:

-

Crystallization: Growing high-quality single crystals of the compound of interest.

-

Data Collection: Mounting the crystal and exposing it to a beam of X-rays to generate a diffraction pattern.

-

Structure Solution: Using the diffraction data to calculate an electron density map.

-

Model Building and Refinement: Fitting the known atomic structure into the electron density map and refining the model to best fit the experimental data.[6][7]

Biosynthesis of D-Desosamine

The biosynthesis of D-desosamine proceeds via a complex enzymatic pathway starting from TDP-D-glucose.[8][9][10][11] This pathway involves a series of enzymatic modifications, including dehydration, amination, and methylation.

Conclusion

The stereochemistry of D-desosamine is a critical determinant of the therapeutic efficacy of a major class of antibiotics. Its well-defined three-dimensional structure, elucidated primarily through NMR spectroscopy, and its preferred chair conformation are key to its biological function. The synthetic and biosynthetic pathways to D-desosamine are now well-understood, providing opportunities for the generation of novel macrolide analogues with potentially enhanced properties. This in-depth guide provides researchers, scientists, and drug development professionals with the core knowledge required to further explore and exploit the unique stereochemical features of this vital sugar molecule.

References

- 1. Desosamine - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Synthesis of D-Desosamine and Analogs by Rapid Assembly of 3-Amino Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Architecture of DesI: A Key Enzyme in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Methodological & Application

Enzymatic Synthesis of dTDP-desosamine: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a critical sugar component of several macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin, essential for their bactericidal activity.[1][2] The enzymatic synthesis of its activated nucleotide form, dTDP-d-desosamine, offers a powerful and stereospecific alternative to complex chemical synthesis. This document provides a detailed protocol for the multi-enzyme cascade synthesis of dTDP-d-desosamine, starting from the readily available precursor α-d-glucose-1-phosphate. The protocol outlines the biosynthetic pathway, enzyme requirements, reaction conditions, and purification methods. This in vitro approach allows for the production of this valuable sugar nucleotide for use in glycosyltransferase studies, the generation of novel antibiotic analogues through glycoengineering, and further investigation of deoxysugar biosynthetic pathways.

Introduction

The biological activity of many natural products is profoundly influenced by the presence of unique deoxysugar moieties.[3][4] this compound, a key determinant of the clinical efficacy of numerous macrolide antibiotics, is biosynthesized as dTDP-d-desosamine before its transfer to the macrolide aglycone by a glycosyltransferase.[1] The biosynthetic pathway in organisms like Streptomyces venezuelae involves a series of enzymatic transformations that convert dTDP-glucose into the final product.[1][2] This application note details a robust enzymatic protocol for the in vitro synthesis of dTDP-d-desosamine, leveraging the enzymes from this pathway.

Biosynthetic Pathway of dTDP-d-desosamine

The enzymatic synthesis of dTDP-d-desosamine from α-d-glucose-1-phosphate is a multi-step process catalyzed by a series of enzymes. The pathway begins with the formation of dTDP-glucose, which then undergoes a series of transformations including dehydration, amination, reduction, and methylation to yield the final product.

Caption: Biosynthetic pathway of dTDP-d-desosamine.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of dTDP-d-desosamine. It is recommended to perform small-scale analytical reactions before proceeding to large-scale synthesis.

Enzyme Preparation

The enzymes required for this pathway (DesI, DesII, DesIII/RfbA, DesIV, DesV, DesVI) are typically produced recombinantly in E. coli and purified using standard chromatography techniques. For the purpose of this protocol, it is assumed that purified enzymes are available.

Materials and Reagents

-

α-d-glucose-1-phosphate

-

Thymidine triphosphate (dTTP)

-

Pyridoxal 5'-phosphate (PLP)

-

S-adenosylmethionine (SAM)

-

L-glutamate

-

NADPH

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

EDTA

-

Tris-HCl buffer

-

Inorganic pyrophosphatase

-